2-(4-Fluoro-2-methoxyphenyl)acetonitrile

Description

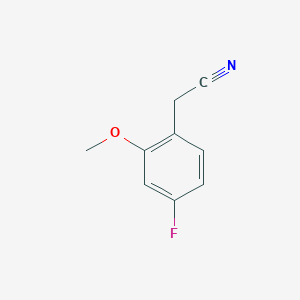

2-(4-Fluoro-2-methoxyphenyl)acetonitrile (CAS: 850565-37-6) is a nitrile derivative featuring a phenyl ring substituted with a fluorine atom at the para position and a methoxy group at the ortho position. Its molecular formula is C₉H₇FNO, with a molecular weight of 163.16 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing nitrile group and aromatic substitution pattern, which influence reactivity and binding properties .

Properties

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIXXRPYOJHKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590684 | |

| Record name | (4-Fluoro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-56-2 | |

| Record name | (4-Fluoro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)acetonitrile typically involves the reaction of 4-fluoro-2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and sodium hydride (NaH) are employed for substitution reactions.

Major Products

Oxidation: 4-Fluoro-2-methoxybenzoic acid.

Reduction: 2-(4-Fluoro-2-methoxyphenyl)ethylamine.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The nitrile group can also participate in nucleophilic addition reactions, further modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities to 2-(4-Fluoro-2-methoxyphenyl)acetonitrile, as determined by computational similarity assessments and substituent patterns:

| Compound Name | CAS Number | Similarity Score | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-Fluoro-3-methoxybenzonitrile | 198203-94-0 | 0.83 | Fluoro (C3), Methoxy (C2) | C₈H₅FNO | 165.13 |

| 2-(2-Fluoro-6-methoxyphenyl)acetonitrile | 500912-18-5 | 0.81 | Fluoro (C2), Methoxy (C6) | C₉H₇FNO | 163.16 |

| 4-Ethoxy-2,3-difluorobenzonitrile | 126162-96-7 | 0.80 | Ethoxy (C4), Difluoro (C2, C3) | C₉H₇F₂NO | 195.16 |

| 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile | 1179604-29-5 | — | Difluoroethoxy (C4) | C₁₀H₉F₂NO | 197.18 |

Notes:

Physicochemical Properties

Solubility and Reactivity

- This compound: Soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile group and aromatic ring. Limited solubility in water .

- Triazole-thioacetonitrile analogs (e.g., 5-R-1,2,4-triazol-3-thioacetonitriles): Exhibit solubility in alkaline solutions and organic solvents, with higher yields in aprotic solvents (e.g., chloroform) due to reduced alkaline hydrolysis .

- 4-Methoxyphenylacetonitrile (CAS: 104-47-2): Melting point 8°C, density 1.08 g/mL, with similar solubility profiles .

Spectral Characteristics

Quantum Chemical and Reactivity Insights

- HOMO-LUMO Energies: DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives reveal that non-planar molecular geometries and electron-withdrawing groups (e.g., -CN) lower LUMO energies, enhancing reactivity toward electrophiles .

- Electron Density Distribution : In this compound, the fluorine atom withdraws electron density, polarizing the aromatic ring and directing nucleophilic attacks to the ortho and para positions relative to the methoxy group .

Biological Activity

Overview

2-(4-Fluoro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8FNO. It features a fluoro and methoxy group on a phenyl ring, along with an acetonitrile group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The positioning of the fluoro and methoxy groups can significantly influence the compound's binding affinity and specificity, leading to various biological effects. The nitrile group may also participate in nucleophilic addition reactions, further modulating its activity.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives with similar structural motifs demonstrated IC50 values ranging from 0.03 µM to 4.74 µM against cancer cell lines such as H-460 and HT-29. These values suggest a significant potential for further development as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | H-460 | 0.03 |

| Compound B | HT-29 | 0.55 |

| Compound C | HepG2 | 0.33 |

| Compound D | SGC-7901 | 1.24 |

Cytotoxicity Studies

In vitro experiments have demonstrated that acetonitrile derivatives, including those related to this compound, can protect against cytotoxic damage induced by chemotherapeutics such as doxorubicin and cisplatin. For example, extracts containing acetonitrile were shown to prevent cytotoxic effects on HEK293 and SHSY5Y cell lines, indicating a protective role against drug-induced cell death .

Table 2: Cytoprotective Effects Against Chemotherapeutics

| Extract Concentration (mg/mL) | Doxorubicin Survival Rate (%) |

|---|---|

| 0.1 | 78.91 |

| 2.5 | 112.43 |

Case Studies

- Antiproliferative Evaluation : A study evaluating novel compounds with structural similarities to this compound found that modifications at specific positions significantly enhanced antiproliferative activity against lung cancer cells. The best-performing compound exhibited an IC50 value significantly lower than standard treatments, highlighting the potential for developing targeted therapies .

- Cytoprotective Mechanism : Another investigation focused on the cytoprotective effects of acetonitrile extracts in murine osteoblasts revealed that these extracts could enhance cell survival rates when exposed to chemotherapeutic agents over various incubation periods, suggesting a mechanism of action that warrants further exploration for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.